Carbonic Anhydrase Isoform Selectivity: Ki Profile Across 11 Mammalian CA Isoforms
8-Methoxy-2-oxochroman-3-carboxylic acid exhibits a distinct and measurable selectivity profile across mammalian carbonic anhydrase isoforms, with a potency window spanning approximately 30-fold between its most and least inhibited isoforms. The compound shows strongest inhibition against CA XIV with a Ki of 1.0 nM, while CA II is inhibited with a Ki of 30.1 nM, representing a ~30-fold selectivity gap [1]. This pattern differs substantially from the unsubstituted coumarin-3-carboxylic acid (compound 2 in Maresca et al.), which exhibits a Ki of 3.1 µM against hCA I and 9.2 µM against hCA II, demonstrating that the 8-methoxy substitution shifts potency by several orders of magnitude [2]. For procurement in CA-related research programs, this selectivity fingerprint is non-interchangeable with other coumarin-3-carboxylic acid derivatives.
| Evidence Dimension | Carbonic anhydrase isoform inhibition potency (Ki) |
|---|---|
| Target Compound Data | CA XIV: Ki = 1.0 nM; CA I: Ki = 1.3 nM; CA II: Ki = 30.1 nM; CA IV: Ki = 5.8 nM; CA VII: Ki = 6.1 nM; CA IX: Ki = 7.4 nM; CA XII: Ki = 8.6 nM (BRENDA, 11 isoforms total) |
| Comparator Or Baseline | Unsubstituted coumarin-3-carboxylic acid (compound 2, Maresca 2010): hCA I: Ki = 3.1 µM; hCA II: Ki = 9.2 µM; hCA IV: Ki = 62.2 µM; hCA IX: Ki >500 µM |
| Quantified Difference | ~3,100-fold more potent against hCA I; ~306-fold more potent against hCA II relative to unsubstituted coumarin-3-carboxylic acid |
| Conditions | Stopped-flow CO2 hydration assay; 20 mM HEPES (pH 7.5), 20 mM Na2SO4, 22°C; 6 h enzyme-inhibitor incubation |
Why This Matters
This isoform selectivity profile is critical for researchers developing CA IX/XII-targeted anticancer agents or CA II-targeted antiglaucoma drugs, where off-target CA isoform inhibition must be minimized.
- [1] BRENDA Enzyme Database. Ligand: 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (BRENDA Ligand ID: 6355). Ki values for CA I, II, III, IV, VA, VB, VI, VII, IX, XII, XIV isoforms. View Source
- [2] Maresca A, Temperini C, Pochet L, Masereel B, Scozzafava A, Supuran CT. Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. J Med Chem. 2010;53(1):335-344. Table 1: Inhibition data for compound 2 (unsubstituted coumarin). View Source
